Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5S and a molecular weight of 340.39 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a morpholine-4-sulfonyl group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with morpholine-4-sulfonyl chloride and benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce benzyl alcohol derivatives .
Scientific Research Applications
Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine-4-sulfonyl group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The azetidine ring provides rigidity and conformational constraints, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with applications in peptide synthesis.
Morpholine-4-sulfonyl chloride: A reagent used in the synthesis of sulfonamide derivatives.
Benzyl chloroformate: A protecting group reagent for amines and alcohols in organic synthesis.
Uniqueness
Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is unique due to its combination of an azetidine ring, a morpholine-4-sulfonyl group, and a benzyl ester group. This structural arrangement provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications .
Biological Activity
Benzyl 3-(morpholine-4-sulfonyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of azetidine derivatives with morpholine-4-sulfonyl chloride and benzyl chloroformate. The process often requires a base, such as triethylamine or sodium hydroxide, to facilitate nucleophilic substitution reactions. The compound's structure includes a sulfonamide group, which is known to enhance biological activity by mimicking natural substrates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The morpholine-4-sulfonyl moiety can mimic the structure of natural substrates, allowing for effective binding to active sites. The azetidine ring contributes rigidity, enhancing specificity and potency against target proteins.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific data on efficacy against particular pathogens is limited.
- Anti-inflammatory Effects : Similar compounds have shown promising anti-inflammatory properties, indicating that this compound may also possess such activity.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting pathways involved in various diseases.
Data Table: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Potential activity (specifics TBD) | |
Anti-inflammatory | Inhibition observed in related compounds | |
Enzyme inhibition | Modulation of enzyme activity |
Case Studies and Research Findings
- Antimicrobial Studies : While specific studies focusing solely on this compound are scarce, related compounds have demonstrated antimicrobial efficacy. For instance, modifications in similar structures have led to significant inhibition of bacterial growth, suggesting that this compound may share similar properties.
- Inflammation Models : In vitro evaluations using related sulfonamide compounds have shown substantial anti-inflammatory effects. For example, compounds exhibiting structural similarities reported inhibition rates exceeding 50% in TNF-alpha assays, indicating that this compound could potentially yield similar results.
- Enzyme Interaction Studies : The mechanism by which this compound interacts with enzymes has been explored through molecular docking studies. These studies reveal that the compound can effectively bind to active sites of specific enzymes, potentially leading to altered biochemical pathways involved in disease processes.
Properties
IUPAC Name |
benzyl 3-morpholin-4-ylsulfonylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-15(22-12-13-4-2-1-3-5-13)16-10-14(11-16)23(19,20)17-6-8-21-9-7-17/h1-5,14H,6-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIIMLSTGIQJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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